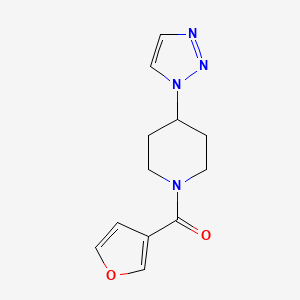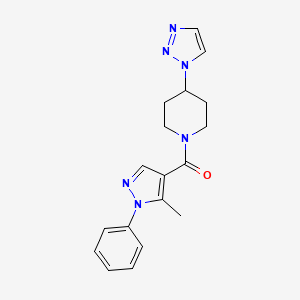
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, also known as 1-FCPT, is an organic compound that is used in a variety of scientific and medical research applications. 1-FCPT has been studied for its potential uses in drug discovery, biochemistry, and physiology, and has been found to have a number of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been studied for its potential uses in drug discovery, biochemistry, and physiology. In drug discovery, this compound has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. In biochemistry, this compound has been used to study the structure and function of proteins, as well as the regulation of gene expression. In physiology, this compound has been used to study the role of endocannabinoids in the central nervous system and to investigate the role of FAAH in the regulation of pain and inflammation.
Wirkmechanismus
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a potent inhibitor of FAAH, an enzyme that is involved in the metabolism of endocannabinoids. By inhibiting the action of FAAH, this compound increases the levels of endocannabinoids in the body, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In the central nervous system, this compound has been found to increase the levels of endocannabinoids, which can lead to a reduction in pain and inflammation. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a number of advantages and limitations for lab experiments. The main advantage of this compound is its potency as an inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in the body. However, this compound also has some limitations, such as its short half-life and its potential to cause side effects such as nausea and headaches.
Zukünftige Richtungen
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a number of potential future directions. For example, further research could be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of pain, inflammation, and other conditions. Additionally, research could be conducted to further explore the mechanisms of action of this compound and its effects on the body. Finally, research could be conducted to investigate the potential of this compound as a tool for drug discovery and the development of new therapeutic agents.
Synthesemethoden
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized through a variety of methods, including the condensation of 1-hydroxy-4-methyltriazole with furan-3-carbonyl chloride in the presence of a base such as piperidine. The reaction is carried out in a mixture of dichloromethane and pyridine, and the product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
furan-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZAXKCDBHKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6521050.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide](/img/structure/B6521054.png)
![N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521061.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6521068.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521077.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6521093.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)
![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)

![N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B6521156.png)
